Propan-2-yl 4-({5-[2-(4-fluorophenyl)-2-oxoethoxy]-5-oxopentanoyl}amino)benzoate
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Overview
Description
ISOPROPYL 4-{5-[2-(4-FLUOROPHENYL)-2-OXOETHOXY]-5-OXOPENTANAMIDO}BENZOATE is a complex organic compound characterized by the presence of multiple functional groups, including an isopropyl ester, a fluorophenyl group, and an oxoethoxy linkage
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ISOPROPYL 4-{5-[2-(4-FLUOROPHENYL)-2-OXOETHOXY]-5-OXOPENTANAMIDO}BENZOATE typically involves multi-step organic reactionsThe oxoethoxy linkage is then formed via an etherification reaction, and the final product is obtained through amide bond formation .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors to enhance reaction efficiency and yield. Additionally, purification steps such as recrystallization and chromatography are employed to ensure the purity of the final product .
Chemical Reactions Analysis
Types of Reactions
ISOPROPYL 4-{5-[2-(4-FLUOROPHENYL)-2-OXOETHOXY]-5-OXOPENTANAMIDO}BENZOATE undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to convert oxo groups to hydroxyl groups.
Substitution: Nucleophilic substitution reactions are common, especially involving the fluorophenyl group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are used.
Substitution: Reagents like sodium hydride (NaH) and potassium tert-butoxide (KOtBu) are employed under basic conditions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols .
Scientific Research Applications
ISOPROPYL 4-{5-[2-(4-FLUOROPHENYL)-2-OXOETHOXY]-5-OXOPENTANAMIDO}BENZOATE has several scientific research applications:
Chemistry: Used as a building block in organic synthesis for the development of new compounds.
Biology: Investigated for its potential as a biochemical probe to study enzyme interactions.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of advanced materials with specific properties, such as enhanced thermal stability
Mechanism of Action
The mechanism of action of ISOPROPYL 4-{5-[2-(4-FLUOROPHENYL)-2-OXOETHOXY]-5-OXOPENTANAMIDO}BENZOATE involves its interaction with specific molecular targets. The fluorophenyl group is known to interact with aromatic amino acids in proteins, potentially inhibiting enzyme activity. The oxoethoxy linkage may facilitate binding to hydrophobic pockets, enhancing the compound’s efficacy .
Properties
Molecular Formula |
C23H24FNO6 |
---|---|
Molecular Weight |
429.4 g/mol |
IUPAC Name |
propan-2-yl 4-[[5-[2-(4-fluorophenyl)-2-oxoethoxy]-5-oxopentanoyl]amino]benzoate |
InChI |
InChI=1S/C23H24FNO6/c1-15(2)31-23(29)17-8-12-19(13-9-17)25-21(27)4-3-5-22(28)30-14-20(26)16-6-10-18(24)11-7-16/h6-13,15H,3-5,14H2,1-2H3,(H,25,27) |
InChI Key |
FTQRPFRNNOHZCE-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)OC(=O)C1=CC=C(C=C1)NC(=O)CCCC(=O)OCC(=O)C2=CC=C(C=C2)F |
Origin of Product |
United States |
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